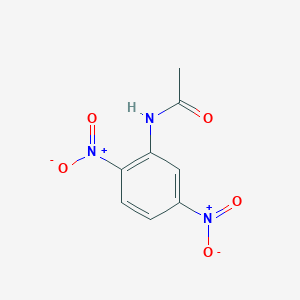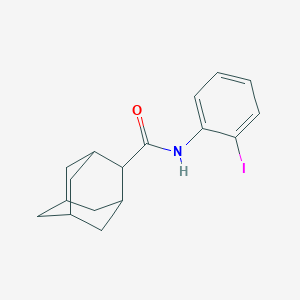
N-(2,5-dinitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dinitrophenyl)acetamide is an organic compound with the molecular formula C8H7N3O5 It is characterized by the presence of a dinitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dinitrophenyl)acetamide typically involves the nitration of acetanilide followed by purification steps. A common method includes:
Nitration of Acetanilide: Acetanilide is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 5 positions of the phenyl ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with controlled temperature and stirring to ensure uniform nitration. The product is then isolated and purified using industrial-scale crystallization or distillation techniques.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro groups in this compound can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium hydroxide can be used to replace the nitro groups with other substituents.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Sodium methoxide, potassium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: Amino derivatives of this compound.
Substitution: Various substituted phenylacetamides.
Hydrolysis: Acetic acid and 2,5-dinitroaniline.
Scientific Research Applications
N-(2,5-Dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dinitrophenyl)acetamide involves its interaction with biological molecules through its nitro and acetamide groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, while the acetamide group can participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and molecular targets.
Comparison with Similar Compounds
N-(2,4-Dinitrophenyl)acetamide: Similar in structure but with nitro groups at the 2 and 4 positions.
N-(3,5-Dinitrophenyl)acetamide: Similar in structure but with nitro groups at the 3 and 5 positions.
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Contains a chlorine atom in addition to the nitro groups.
Uniqueness: N-(2,5-Dinitrophenyl)acetamide is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and interaction with biological molecules. This positioning can lead to different reactivity patterns and applications compared to its isomers.
Properties
IUPAC Name |
N-(2,5-dinitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-7-4-6(10(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAWUHKQSJFBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Amino-5-ethyl-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B372912.png)
![N-Bicyclo[2.2.1]hept-2-yl-4-methylbenzenesulfonamide](/img/structure/B372917.png)





![N-[2-(1H-indol-3-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B372930.png)
![7-(1-Hydroxyethyl)-spiro(3-oxa-1-azabicyclo[4.2.0]octane-2,1'-cylohexane)-8-one](/img/structure/B372931.png)

![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetaldehyde {2,4-dinitrophenyl}hydrazone](/img/structure/B372934.png)



